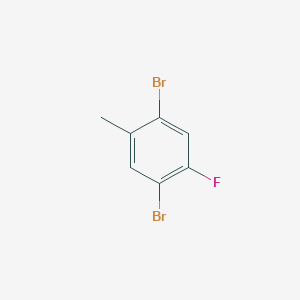

2,5-Dibromo-4-fluorotoluene

Description

Significance of Aryl Halides in Advanced Organic Synthesis

Aryl halides, which are aromatic compounds where a halogen atom is directly bonded to the aromatic ring, are fundamental starting materials in modern organic synthesis. asiaresearchnews.comwikipedia.org Their stability and ready availability make them valuable precursors for creating more complex molecular architectures. asiaresearchnews.com A key aspect of their utility lies in their ability to participate in a wide range of reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most important applications of aryl halides is in transition metal-catalyzed cross-coupling reactions. iranchembook.ir These reactions, such as the Suzuki, Heck, and Stille couplings, utilize palladium or other transition metal catalysts to couple the aryl halide with various organometallic reagents. iranchembook.ir This allows for the construction of complex molecular frameworks from simpler starting materials. Aryl halides also react with metals like lithium and magnesium to form organometallic reagents, such as aryllithium or Grignard reagents, which are potent nucleophiles and bases in organic synthesis. wikipedia.orgsinica.edu.tw

Furthermore, aryl halides can be a source of aryl radicals. asiaresearchnews.com These highly reactive intermediates can be generated from aryl halides under specific conditions, such as using a photocatalyst or other radical initiators, and can then participate in various synthetic transformations. asiaresearchnews.comacs.org The versatility of aryl halides makes them indispensable tools for synthetic chemists in academia and industry, enabling the efficient synthesis of pharmaceuticals, agrochemicals, and advanced materials. asiaresearchnews.com

Overview of Fluorine and Bromine Substituent Effects on Aromatic Systems

For all halogens, the inductive electron-withdrawing effect generally outweighs the resonance electron-donating effect, making them deactivating groups in electrophilic aromatic substitution reactions. masterorganicchemistry.com This means that halogen-substituted benzenes are less reactive towards electrophiles than benzene (B151609) itself. masterorganicchemistry.com However, the resonance effect, which directs electron density primarily to the ortho and para positions, makes halogens ortho, para-directing substituents. wikipedia.orgminia.edu.eg

There are notable differences between fluorine and the heavier halogens like bromine. Fluorine's 2p orbital has better size and energy overlap with the 2p orbital of the aromatic carbon compared to the 3p (and higher) orbitals of other halogens. masterorganicchemistry.com This results in a stronger resonance effect for fluorine. wikipedia.org In some cases, the strong +M effect of fluorine can nearly cancel out its -I effect at the para position, making the reactivity of fluorobenzene (B45895) at this position comparable to or even slightly greater than that of benzene. wikipedia.org For bromine, the inductive effect is stronger, and the resonance effect is weaker, leading to a more pronounced deactivation of the aromatic ring compared to fluorine. nih.gov The differing electronic effects of fluorine and bromine allow for selective chemical transformations on polyhalogenated aromatic compounds.

Research Landscape for Dibromo-Fluorotoluene Derivatives in Academic Contexts

Dibromo-fluorotoluene derivatives are a subject of interest in academic and industrial research due to their utility as versatile chemical intermediates. These compounds serve as building blocks in the synthesis of more complex and often biologically active molecules. The specific arrangement of the bromine and fluorine atoms on the toluene (B28343) ring provides distinct reactivity patterns that can be exploited in multi-step syntheses.

Research in this area often focuses on the synthesis and functionalization of these derivatives. For example, the bromination of fluorotoluene precursors is a common method to produce various dibromo-fluorotoluene isomers. prepchem.com The regioselectivity of these bromination reactions is a key area of study, as the directing effects of the existing methyl and fluoro substituents determine the position of the incoming bromine atoms.

Furthermore, the bromine atoms in dibromo-fluorotoluene derivatives serve as reactive handles for a variety of chemical transformations, most notably cross-coupling reactions. This allows for the introduction of new functional groups and the construction of larger molecular scaffolds. The presence of the fluorine atom can influence the reactivity and properties of the final products, making these derivatives valuable in the development of new pharmaceuticals and agrochemicals. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are essential tools for the structural characterization of these compounds and their derivatives. The ongoing research into dibromo-fluorotoluene derivatives continues to expand the toolkit of synthetic organic chemists.

Chemical Compound Data

Below are the properties of 2,5-Dibromo-4-fluorotoluene.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 1,4-Dibromo-2-fluoro-5-methylbenzene | chemnet.comscbt.com |

| CAS Number | 134332-29-9 | chemnet.comscbt.comlocalpharmaguide.com |

| Molecular Formula | C₇H₅Br₂F | chemnet.comscbt.com |

| Molecular Weight | 267.92 g/mol | chemnet.comscbt.com |

| Appearance | Clear colorless to slightly yellowish liquid | chemdad.com |

| Boiling Point | 236.8°C at 760 mmHg | chemnet.com |

| Density | 1.882 g/cm³ | chemnet.com |

| Refractive Index | 1.566 | chemnet.com |

| Flash Point | 97°C | chemnet.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dibromo-2-fluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJWWHAZRJAYKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369085 | |

| Record name | 2,5-DIBROMO-4-FLUOROTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134332-29-9 | |

| Record name | 2,5-DIBROMO-4-FLUOROTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134332-29-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 2,5 Dibromo 4 Fluorotoluene and Its Isomeric/homologous Systems

Regioselective Synthesis of Fluoro-Bromotoluene Scaffolds

The synthesis of specifically substituted fluoro-bromotoluene systems is a nuanced task that relies heavily on controlling the regioselectivity of halogenation reactions. The interplay between the activating, ortho-, para-directing methyl group and the deactivating, ortho-, para-directing fluorine atom dictates the outcome of electrophilic substitution.

Electrophilic Aromatic Substitution Approaches for Bromination

Electrophilic aromatic substitution (EAS) is a foundational method for introducing bromine atoms onto the toluene (B28343) framework. The electron-rich nature of the aromatic ring makes it susceptible to attack by electrophiles, though the reactivity is modulated by the substituents present. brainly.com

The direct bromination of 4-fluorotoluene (B1294773) is a primary route for synthesizing mono- and di-brominated derivatives. In this reaction, an electrophile, typically a bromonium ion (Br+) or a polarized bromine molecule, attacks the electron-rich benzene (B151609) ring, substituting a hydrogen atom. The reaction of 4-fluorotoluene with bromine generally yields a mixture of isomers, primarily 2-bromo-4-fluorotoluene (B74383) and 3-bromo-4-fluorotoluene (B1266451). google.comquora.com

The directing effects of the methyl (-CH₃) and fluorine (-F) groups are crucial. Both are ortho-, para-directing. Therefore, for 4-fluorotoluene, the positions ortho to the methyl group (positions 3 and 5) and the position para to the methyl group (which is occupied by fluorine) are activated. Simultaneously, the positions ortho to the fluorine (positions 3 and 5) and the position para to the fluorine (position 1, occupied by methyl) are also sites for substitution. The combined effect directs the incoming electrophile to positions 2, 3, and 5. However, position 2 (ortho to fluorine and meta to methyl) and position 3 (ortho to methyl and meta to fluorine) are the most common sites for monobromination.

The distribution of isomers in the bromination of 4-fluorotoluene is highly dependent on the catalytic system and reaction conditions. Without a specific catalyst system, the reaction can produce an unfavorable mix of isomers. For instance, the bromination of 4-fluorotoluene using iron as a catalyst in carbon tetrachloride, or with aluminum tribromide without a solvent, results in a mixture where the ratio of 3-bromo-4-fluorotoluene to 2-bromo-4-fluorotoluene is approximately 20:80. google.comquora.com

A significant improvement in regioselectivity can be achieved by using a mixed catalyst system. A process utilizing iron and iodine in glacial acetic acid as the solvent has been shown to dramatically shift the isomer ratio. google.comquora.com Under these conditions, the proportion of 3-bromo-4-fluorotoluene can be increased to as high as 70%, with 2-bromo-4-fluorotoluene making up the remaining 30%. google.com Another example using iron powder and iodine in glacial acetic acid yielded a mixture containing 57% 3-bromo-4-fluorotoluene and 41.9% 2-bromo-4-fluorotoluene. acs.org The choice of solvent, such as glacial acetic acid, and the optimization of temperature are also key variables in controlling the reaction's outcome.

| Catalyst | Solvent | 3-Bromo Isomer (%) | 2-Bromo Isomer (%) | Reference |

|---|---|---|---|---|

| Fe | Carbon Tetrachloride | ~20 | ~80 | google.comquora.com |

| AlBr₃ | None | ~20 | ~80 | google.comquora.com |

| Fe and I₂ | Glacial Acetic Acid | Up to 70 | ~30 | google.com |

| Fe powder and I₂ | Glacial Acetic Acid | 57 | 41.9 | acs.org |

During the bromination of 4-fluorotoluene, the formation of polysubstituted products, such as dibromo-4-fluorotoluene, is a potential side reaction. The extent of this polysubstitution depends on the reaction conditions and stoichiometry of the brominating agent. In some older methods, up to 10% of dibromo-4-fluorotoluene was formed alongside the monobrominated isomers. quora.com More controlled reactions show much lower amounts, such as 1.1% dibromo-4-fluorotoluene formation. acs.org

Synthesizing a specific dibromo-isomer like 2,5-Dibromo-4-fluorotoluene requires careful consideration of the directing effects in the monobrominated intermediate. Starting from 4-fluorotoluene, initial bromination could yield 2-bromo-4-fluorotoluene or 3-bromo-4-fluorotoluene.

In 2-bromo-4-fluorotoluene , the methyl group directs to positions 3 and 5. The fluorine directs to position 5. The bromine directs to positions 3 and 5. The combined effect strongly directs the second bromine to position 5, yielding This compound .

In 3-bromo-4-fluorotoluene , the methyl group directs to positions 2 and 5. The fluorine directs to position 5. The bromine directs to positions 2, 5, and 6. The most likely product would be 3,5-dibromo-4-fluorotoluene (B2616299).

Therefore, a synthetic strategy for this compound via direct bromination would involve first synthesizing 2-bromo-4-fluorotoluene and then performing a second bromination. The challenge lies in controlling the initial bromination to favor the 2-bromo isomer and then preventing further substitution.

Multi-Step Synthesis from Substituted Aniline (B41778) Precursors (e.g., Diazotization-Bromination)

Multi-step synthetic routes starting from substituted anilines offer an alternative and often more controlled method for preparing specific isomers that are difficult to isolate from direct halogenation. The Sandmeyer reaction is a classic and powerful tool in this context, involving the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a nucleophile, such as a bromide ion from a copper(I) bromide salt. researchgate.netresearchgate.net

This strategy allows for the precise placement of bromine atoms. For instance, to synthesize this compound, one could start with 4-fluoro-2,5-dibromoaniline. The amino group of this precursor can be converted into a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures. researchgate.netnih.gov The subsequent decomposition of the diazonium salt, often in the presence of a reducing agent like hypophosphorous acid or by heating in ethanol, would replace the diazonium group with a hydrogen atom, yielding the target this compound.

A patent describes a multi-step process starting with p-toluidine (B81030) (4-aminotoluene) to produce 2-fluoro-4-bromotoluene. google.com This process involves nitration, diazotization, bromo-substitution, reduction of the nitro group, and then a final diazotization-fluorination (a Balz-Schiemann type reaction). This highlights the utility of aniline precursors in building complex substitution patterns step-by-step. Similarly, the synthesis of 3,5-dibromo-4-fluorotoluene has been achieved from 3,5-dibromo-4-toluenediazonium fluoborate, which is prepared from the corresponding aniline. chemicalbook.com

| Step | Reaction | Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Diazotization | NaNO₂, HCl (or H₂SO₄), 0-5 °C | Convert amino group (-NH₂) to diazonium salt (-N₂⁺) | researchgate.netnih.gov |

| 2 | Sandmeyer Reaction (Bromination) | CuBr / HBr | Replace diazonium salt with bromine (-Br) | researchgate.net |

| 3 | Deamination (Reduction) | H₃PO₂ | Replace diazonium salt with hydrogen (-H) | google.com |

Transformation of Functionalized Benzaldehydes to Benzoic Acid Derivatives

The interconversion of functional groups is a cornerstone of organic synthesis. The oxidation of a methyl group on a toluene derivative to a carboxylic acid, or the oxidation of a benzaldehyde (B42025) to a benzoic acid, are common and important transformations. These reactions can be part of a larger synthetic strategy.

The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a high-yield transformation that can be accomplished using various oxidizing agents. research-advances.org Permanganate (B83412) and dichromate salts are effective for this purpose, and the reaction can be facilitated by phase transfer catalysis, allowing for smooth conversion in non-polar organic solvents like toluene or ethyl acetate. research-advances.orgchemijournal.com

This transformation is synthetically useful for several reasons. A benzoic acid derivative may be easier to purify via recrystallization than its aldehyde or toluene precursor. Furthermore, the carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution, which can be used to control the position of subsequent substitutions. For example, one could oxidize a substituted toluene to a benzoic acid, perform a directed substitution, and then reduce the carboxylic acid back to a methyl group. While the direct reduction of a benzoic acid to a toluene is challenging, it can be achieved through multi-step procedures, such as reduction to a benzyl (B1604629) alcohol followed by further reduction. More commonly, the toluene itself is oxidized to the benzoic acid. For example, 2-chloro-4-fluorotoluene (B151448) can be oxidized to 2-chloro-4-fluorobenzoic acid using oxygen in the presence of a cobalt-manganese-bromide catalyst system. google.comgoogle.com This demonstrates the synthetic link between these functional groups.

Advanced Synthetic Methodologies

Traditional methods for the synthesis of dibromo-fluorotoluenes often rely on electrophilic aromatic substitution. However, advanced methodologies offer greater control, efficiency, and access to a wider range of structural motifs, including complex benzylic halides.

Halogen exchange (HALEX) reactions are powerful tools for synthesizing specific halogenated compounds that may be difficult to access directly. These reactions involve the substitution of one halogen atom for another.

A key example is the synthesis of benzylic halides like α,α-dibromo-α-fluorotoluene. This compound can be prepared via a halogen exchange reaction starting from α,α,α-trifluorotoluene (benzotrifluoride). The reaction with boron tribromide (BBr₃) allows for the stepwise exchange of fluorine atoms for bromine. cas.cn By controlling the reaction conditions, a mixture of products including α-bromo-α,α-difluorotoluene, α,α-dibromo-α-fluorotoluene, and α,α,α-tribromotoluene can be obtained. cas.cn

For aromatic systems, copper-catalyzed halogen exchange, often termed the aromatic Finkelstein reaction, is an emerging pathway. mdpi.com This method allows for the conversion of aryl bromides or iodides into other aryl halides, although it has been more challenging for the generally less reactive aryl chlorides. mdpi.com

Furthermore, nucleophilic fluorine substitution offers another route. For instance, α-bromo carbonyl compounds can be converted to their fluoro-analogs using reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF), demonstrating the utility of bromine-fluorine exchange in creating complex fluorinated molecules. nih.gov

Modern synthetic chemistry is increasingly moving towards catalytic methods that offer mild reaction conditions, high selectivity, and reduced environmental impact. ijnc.ir

Photoredox Catalysis : Visible-light photoredox catalysis has become a significant tool for organic synthesis, including halogenation. mdpi.com This method can drive chemical transformations via single-electron transfer processes under mild conditions. ijnc.ir For example, heterogeneous catalysts like copper-manganese (B8546573) oxide (Cu-MnO) have been used for the selective monohalogenation (chlorination, bromination, and iodination) of aromatic C-H bonds with moderate to high yields. mdpi.com Photoinduced bromination using molecular bromine can also be significantly improved using microfluidic flow reactors, which enhance irradiation efficiency and suppress the formation of over-brominated byproducts. asahilab.co.jp

Biocatalysis : Nature has evolved a diverse set of enzymes capable of performing halogenation reactions on organic molecules. nih.gov Halogenase enzymes typically work by oxidizing a halide ion (e.g., Br⁻) to an electrophilic halenium species (X⁺), which then undergoes an electrophilic substitution reaction with an electron-rich substrate. nih.gov This enzymatic approach offers high selectivity and operates under environmentally benign aqueous conditions, representing a green alternative to traditional chemical methods. nih.gov

Advanced Metal Catalysis : Beyond traditional iron catalysts, other transition metals show excellent activity. Palladium-catalyzed methods, for instance, allow for the highly regioselective halogenation of arene C-H bonds using N-halosuccinimides as the halogen source. organic-chemistry.org These reactions can provide halogenated products with regioselectivity complementary to classical electrophilic substitutions. organic-chemistry.org Copper-based catalysts are also versatile, facilitating not only halogen exchange but also the oxybromination of anilines and phenols. mdpi.com For debromination, catalytic strategies such as an electrophile-facilitated dearomatization followed by a debromination via an Sʀɴ1 mechanism have been developed, enabling the construction of complex spirocyclic molecules. chinesechemsoc.org

Comparative Analysis of Synthetic Routes for Dibromo-Fluorotoluenes

The choice of a synthetic route depends on factors like desired regioselectivity, yield, cost, safety, and environmental impact. A comparative analysis of different methods reveals the trade-offs involved.

The direct bromination of 4-fluorotoluene is a common method but often suffers from a lack of selectivity. The reaction of 4-fluorotoluene with molecular bromine in glacial acetic acid, using iron and iodine as catalysts, yields a mixture of products. A documented experiment produced 41.9% 2-bromo-4-fluorotoluene, 57% 3-bromo-4-fluorotoluene, and 1.1% dibromo-4-fluorotoluene, necessitating careful fractional distillation to separate the isomers. prepchem.com

The choice of catalyst in electrophilic bromination significantly impacts efficiency. While iron is a traditional choice yielding moderate selectivity (70-75%), stronger Lewis acids like aluminum bromide (AlBr₃) can increase selectivity up to 85%, though they require stricter anhydrous conditions.

Modern catalytic methods offer superior selectivity. Palladium-catalyzed C-H bond halogenation, for example, is designed for high regioselectivity, providing access to specific isomers that are difficult to obtain via conventional electrophilic substitution. organic-chemistry.org Similarly, photobromination in a microflow system demonstrates high selectivity by minimizing reaction time and rapidly removing the product from the irradiated zone, thus suppressing the formation of undesired dibrominated byproducts. asahilab.co.jp

Below is a comparative table of different halogenation approaches:

| Method | Reagents/Catalyst | Substrate | Key Advantages | Key Disadvantages | Selectivity |

| Classical Electrophilic Substitution | Br₂ / Fe, I₂ | 4-Fluorotoluene | Inexpensive reagents | Forms isomeric mixtures, requires separation | Low to Moderate prepchem.com |

| Pd-Catalyzed C-H Halogenation | N-Bromosuccinimide / Pd(OAc)₂ | Arenes | High regioselectivity, mild conditions | Cost of palladium catalyst | High organic-chemistry.org |

| Photoredox Catalysis | Halogen Source / Photocatalyst | Aromatics | Uses visible light, mild conditions | Catalyst development is ongoing | Moderate to High mdpi.com |

| Photo-Microflow Bromination | Br₂ / Light | Benzylic C-H | Suppresses over-reaction, high safety | Requires specialized equipment | High asahilab.co.jp |

| Biocatalysis | Halide / Halogenase | Electron-rich aromatics | Green (aqueous media), high selectivity | Limited substrate scope, enzyme cost | Very High nih.gov |

This table presents a qualitative comparison based on published research findings.

The principles of green chemistry aim to reduce the environmental footprint of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijnc.ir

Atom Economy and Safer Reagents : A significant green improvement over using hazardous molecular bromine (Br₂) is its in situ generation. A patented method describes using hydrobromic acid (HBr) with an oxidizing agent like hydrogen peroxide (H₂O₂). This approach avoids handling liquid bromine and reduces the formation of dibromo byproducts, thus improving atom economy. The use of N-halosuccinimides in place of molecular halogens also represents a move towards safer, solid reagents. organic-chemistry.orgsci-hub.se

Catalysis and Energy Efficiency : Catalytic processes are inherently greener than stoichiometric ones as they reduce waste. ijnc.ir The use of heterogeneous, recyclable catalysts, such as palladium nanoparticles on a graphene support for cross-coupling reactions involving bromo-fluorotoluenes, simplifies product purification and allows for catalyst reuse, which is both economically and environmentally beneficial. researchgate.net Furthermore, energy-efficient methods like photoredox catalysis, which uses visible light, are preferable to reactions requiring high temperatures. ijnc.ir

Alternative Solvents and Reaction Media : Reducing the use of volatile and hazardous organic solvents is a key goal of green chemistry. ijnc.ir Research into enzymatic halogenations, which occur in water, is a prime example of this principle. nih.gov Another advanced strategy is fluorous chemistry, which utilizes highly fluorinated solvents. In a "fluorous biphase system," a fluorous-soluble catalyst can be easily separated from the product in an organic solvent phase upon cooling, allowing for simple catalyst recycling. tcichemicals.com

Chemical Reactivity and Mechanistic Investigations of 2,5 Dibromo 4 Fluorotoluene

Cross-Coupling Reactions Involving 2,5-Dibromo-4-fluorotoluene and Related Aryl Halides

Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, with aryl halides serving as key substrates. libretexts.orgresearchgate.net These reactions have revolutionized synthetic chemistry, earning the 2010 Nobel Prize in Chemistry for Richard Heck, Ei-ichi Negishi, and Akira Suzuki. libretexts.orgwikipedia.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. wikipedia.orgresearchgate.net It is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the low toxicity of the boron-containing reagents and byproducts. wikipedia.org The compound this compound is a suitable substrate for Suzuki-Miyaura coupling, reacting with boronic acids in the presence of a palladium catalyst and a base.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: wikipedia.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in the case of this compound) of the aryl halide. This step forms a Pd(II) intermediate. The rate of this step is dependent on the C-X bond strength, generally following the trend C-I > C-Br > C-Cl. researchgate.net

Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) center, displacing the halide. This step requires activation of the organoboron compound by a base. The precise mechanism of transmetalation is complex and can vary, but it results in a diorganopalladium(II) complex. wikipedia.orgnih.gov

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Table 2: Elementary Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Catalyst Oxidation State Change | Description |

|---|---|---|

| Oxidative Addition | Pd(0) → Pd(II) | Insertion of the palladium catalyst into the aryl-bromide bond. |

| Transmetalation | Pd(II) → Pd(II) | Transfer of the organic group from the boronic acid to the palladium complex. |

| Reductive Elimination | Pd(II) → Pd(0) | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. |

In polyhalogenated arenes like this compound, the different electronic and steric environments of the halogen atoms can lead to regioselective reactions. rsc.org The site of the initial oxidative addition of the palladium catalyst is influenced by:

Electronic Effects: Electron-withdrawing groups on the aromatic ring generally accelerate the rate of oxidative addition by making the carbon of the C-X bond more electrophilic. nih.govmdpi.com In this compound, the fluorine atom is a strong electron-withdrawing group. The bromine at C5 is ortho to the fluorine, while the bromine at C2 is meta to it. Therefore, the C5-Br bond is expected to be more electron-deficient and potentially more reactive toward oxidative addition.

Steric Effects: Bulky substituents near a halogen atom can hinder the approach of the palladium catalyst, slowing the rate of oxidative addition at that position. rsc.orgmdpi.com The bromine at C2 is ortho to the methyl group, which is sterically more demanding than the fluorine atom ortho to the C5 bromine. This steric hindrance at C2 would favor reaction at the less encumbered C5 position.

Studies on non-symmetric dibromobenzenes have shown that both electronic and steric factors are crucial in determining which C-Br bond reacts first. nih.govrsc.org For this compound, both the electronic effect of the fluorine and the steric effect of the methyl group favor the initial Suzuki-Miyaura coupling at the C5-Br bond over the C2-Br bond. This allows for the selective mono-arylation at the C5 position, which can be followed by a second, different coupling at the C2 position to synthesize unsymmetrical, polysubstituted aromatic compounds. nih.gov

Suzuki-Miyaura Coupling Chemistry

Comparative Reactivity Studies with Isomeric Bromo-Fluorotoluenes

The reactivity of halogenated toluenes is intricately governed by the electronic and steric effects of the substituents on the aromatic ring. In the case of bromo-fluorotoluene isomers, the interplay between the electron-donating methyl group (-CH₃) and the electron-withdrawing halogen atoms (Br and F) dictates the outcome of chemical reactions.

Research into the Suzuki-Miyaura cross-coupling reactions of bromo-fluorotoluene isomers provides insight into their comparative reactivity. Studies on isomers such as 2-bromo-4-fluorotoluene (B74383) and 2-bromo-5-fluorotoluene (B1266450) reveal that methyl-substituted derivatives exhibit lower turnover frequency (TOF) values—a measure of catalyst activity—compared to their non-methylated counterparts like 1-bromo-2-fluorobenzene. This reduced reactivity is attributed to two primary factors:

Steric Hindrance: The methyl group can physically obstruct the approach of the palladium catalyst to the bromine-bearing carbon, slowing the initial oxidative addition step.

Electronic Effects: The methyl group has a positive inductive effect (+I), donating electron density to the aromatic ring. This effect reduces the electrophilicity of the carbon atom bonded to the bromine, making it less susceptible to oxidative addition by the palladium catalyst.

In this compound, the fluorine atom is situated para to the methyl group, while the bromine atoms are at the 2- and 5-positions. The C-Br bond at the 2-position is ortho to the methyl group, experiencing significant steric hindrance. The C-Br bond at the 5-position is meta to the methyl group and ortho to the fluorine atom. The strong electron-withdrawing nature of the fluorine and bromine atoms deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. In transition metal-catalyzed coupling reactions, the differential reactivity of the two C-Br bonds is expected. The C-Br bond at the 5-position is generally more reactive than the one at the 2-position due to the reduced steric hindrance from the adjacent methyl group.

The table below illustrates the effect of substitution on the reactivity of different bromo-fluorotoluene isomers in a Suzuki-Miyaura coupling reaction with 4-fluorophenylboronic acid, catalyzed by a heterogeneous palladium system. While direct data for this compound is not presented, the data for its isomers underscores the impact of substituent positioning on reaction efficiency.

| Reactant | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| 2-Bromo-5-fluorotoluene | 70 | 24 | ~45 |

| 2-Bromo-5-fluorotoluene | 110 | 24 | ~85 |

| 2-Bromo-4-fluorotoluene | 110 | 3 | ~85 |

This table presents representative data for the reaction of bromo-fluorotoluene isomers with 4-fluorophenylboronic acid, catalyzed by a G-COOH-Pd-10 system, illustrating the influence of structure and temperature on reactivity.

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the widely studied Suzuki-Miyaura reaction, the bromine substituents of this compound render it a versatile substrate for various other transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. mdpi.com These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net Given the two C-Br bonds in this compound, regioselective or sequential couplings are feasible by tuning reaction conditions.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples aryl halides with alkenes. taylorandfrancis.comnih.gov this compound can react with an alkene in the presence of a palladium catalyst and a base to form a substituted styrene (B11656) derivative. The reaction typically favors the less sterically hindered C-Br bond at the 5-position. The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by insertion of the alkene and subsequent β-hydride elimination. diva-portal.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, co-catalyzed by palladium and copper complexes. organic-chemistry.orgsioc-journal.cn this compound can be coupled with various alkynes to synthesize arylalkyne structures. Selective mono-alkynylation at the more reactive C-Br bond (position 5) can be achieved under controlled conditions, or di-alkynylation can be forced with an excess of the alkyne and catalyst. psu.eduresearchgate.net

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov This method is known for its high functional group tolerance. A bromo-magnesium reagent, formed via a Br/Mg exchange on a dibromo-arene, can be transmetalated with a zinc salt and then coupled with another electrophile in a one-pot fashion. uni-muenchen.de

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the organic halide. nih.gov This reaction is also catalyzed by palladium and is valued for its tolerance of a wide array of functional groups.

For polyhalogenated arenes like this compound, the choice of catalyst, ligands, base, and solvent is crucial for controlling the regioselectivity of these coupling reactions.

Reaction Kinetics and Intermediates in Dibromo-Fluorotoluene Chemistry

Understanding the kinetics and identifying the transient intermediates of reactions involving this compound are crucial for optimizing reaction conditions and elucidating mechanisms.

Experimental Probes for Reaction Intermediates

The direct observation of short-lived reaction intermediates is challenging, necessitating the use of specialized experimental techniques.

Radical Intermediates: In reactions proceeding through radical pathways, such as certain halogenations or metal-catalyzed processes, intermediates can be detected using Electron Paramagnetic Resonance (EPR) spectroscopy. acs.org However, due to their fleeting nature, spin trapping techniques are often employed. researchgate.net A radical trap, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or phenyl N-tert-butylnitrone (PBN), reacts with the transient radical to form a more stable adduct that can be readily detected and characterized by mass spectrometry or EPR. researchgate.netnih.gov This method has been successfully used to detect both carbon- and nitrogen-centered radicals in reactions like the Hofmann-Löffler-Freytag reaction. acs.org

Arenium Ions (σ-complexes): The classic mechanism for electrophilic aromatic substitution (SEAr), such as bromination, posits the formation of a resonance-stabilized carbocation known as an arenium ion or σ-complex. youtube.compurechemistry.org However, recent computational and experimental studies have challenged the universality of this intermediate, especially in nonpolar solvents. nih.govacs.org Evidence suggests that some reactions may proceed through a concerted, single transition state or via an alternative addition-elimination pathway, bypassing a stable arenium ion intermediate. nih.govacs.org Low-temperature NMR spectroscopy can sometimes be used to observe these intermediates if they are sufficiently stable.

Organometallic Intermediates: In cross-coupling reactions, the catalytic cycle involves various organopalladium intermediates (e.g., RPd(II)XL₂). diva-portal.org While often too reactive for direct isolation, their existence can be inferred through mechanistic studies, including kinetic analysis and in-situ spectroscopic monitoring (e.g., FTIR, Raman). uni-muenchen.de

Determination of Rate Constants for Key Reactions

The rate constant (k) for a reaction quantifies its speed and is determined experimentally by measuring the change in concentration of a reactant or product over time. libretexts.org For reactions involving halogenated toluenes, techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used to analyze samples taken at various time points.

The rate of a reaction is influenced by factors such as temperature and the electronic nature of the substituents. The effect of substituents on reaction rates is a cornerstone of physical organic chemistry. For electrophilic aromatic substitution, electron-donating groups (like -CH₃ and -OCH₃) activate the ring and increase the reaction rate, while electron-withdrawing groups (like -Cl and -NO₂) deactivate the ring and decrease the rate. chegg.comchegg.com

The following table shows rate constants for the bromination of various disubstituted stilbenes, which illustrates the profound impact of substituents on the nucleophilicity of the alkene and, consequently, the reaction rate. A similar trend would be expected for electrophilic reactions on substituted toluenes.

| Substituent (X) | Substituent (Y) | Rate Constant, k (x10³ L·mol⁻¹·min⁻¹) |

|---|---|---|

| -OCH₃ | -OCH₃ | 220 |

| -OCH₃ | -CH₃ | 114 |

| -OCH₃ | -Cl | 45 |

| -OCH₃ | -NO₂ | 5.2 |

Data illustrates the trend in rate constants for the bromination of stilbene (B7821643) derivatives, showing that electron-donating groups (-OCH₃, -CH₃) increase the rate while electron-withdrawing groups (-Cl, -NO₂) decrease it. bartleby.com

The temperature dependence of the rate constant is described by the Arrhenius equation, which relates k to the activation energy (Ea) of the reaction. nih.gov By measuring rate constants at different temperatures, the activation energy can be determined, providing further insight into the reaction mechanism.

Rearrangement Phenomena in Halogenated Toluene (B28343) Systems

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de Halogenated aromatic systems can undergo several types of rearrangements under specific conditions.

Transhalogenation: This is a substitution reaction where one halogen atom is replaced by another. wikipedia.org A classic example is the Finkelstein reaction, which often involves the exchange of a chloride or bromide for a fluoride (B91410) or iodide using a metal halide salt. wikipedia.org While commonly applied to alkyl halides, similar transformations can occur with aryl halides under certain conditions, potentially leading to isomeric products if different halogen positions have varying thermodynamic stabilities.

Carbocation Rearrangements: In reactions that proceed via carbocation intermediates, such as during electrophilic substitution under strongly acidic conditions, rearrangements can occur to form a more stable carbocation. For halogenated toluenes, this could involve hydride or methyl shifts, although the high energy of disrupting the aromatic system makes such rearrangements less common than in aliphatic systems. More relevant are rearrangements in side-chains attached to the aromatic ring.

Rearrangements in Mass Spectrometry: Studies on the fragmentation of halogenotoluenes in a mass spectrometer have shown that the molecular ions of fluoro- and chloro-toluenes can undergo a ring-expansion rearrangement before fragmentation. rsc.org In contrast, bromo- and iodo-toluenes tend to fragment without such rearrangement. rsc.org This indicates that the nature of the halogen atom significantly influences the stability and rearrangement pathways of the radical cation intermediate formed upon ionization.

Benzilic Acid-Type Rearrangements: Cyclic diketones can undergo ring contraction via a benzilic acid-type rearrangement. wiley-vch.de While not directly applicable to this compound itself, this highlights a class of rearrangements that can occur in related cyclic systems under basic conditions.

Advanced Spectroscopic and Analytical Characterization of 2,5 Dibromo 4 Fluorotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. For 2,5-Dibromo-4-fluorotoluene, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a comprehensive picture of its molecular framework.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Studies

High-resolution NMR spectroscopy allows for the precise measurement of chemical shifts and coupling constants, which are fundamental for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. Due to the substitution pattern, the two remaining aromatic protons are in different chemical environments and will appear as separate signals. The methyl protons will appear as a singlet, though it may show long-range coupling to the fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will display signals for the seven carbon atoms, with their chemical shifts influenced by the attached substituents (bromine, fluorine, and methyl group). The carbon atoms directly bonded to the halogens will show characteristic shifts, and the C-F coupling will be observable.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine nucleus. In this compound, a single signal is expected for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom, and it will be split by coupling to the neighboring aromatic protons.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (Aromatic H-3) | 7.5 - 7.8 | Doublet of doublets | J(H-F) ≈ 6-8, J(H-H) ≈ 2-3 |

| ¹H (Aromatic H-6) | 7.2 - 7.5 | Doublet | J(H-F) ≈ 8-10 |

| ¹H (Methyl) | 2.3 - 2.5 | Singlet (or very narrow multiplet) | - |

| ¹³C (C-1, C-CH₃) | ~138 | Singlet | - |

| ¹³C (C-2, C-Br) | ~115 | Doublet | J(C-F) ≈ 4-6 |

| ¹³C (C-3, C-H) | ~135 | Doublet | J(C-F) ≈ 2-4 |

| ¹³C (C-4, C-F) | ~158 | Doublet | J(C-F) ≈ 240-260 |

| ¹³C (C-5, C-Br) | ~118 | Doublet | J(C-F) ≈ 20-25 |

| ¹³C (C-6, C-H) | ~117 | Doublet | J(C-F) ≈ 3-5 |

| ¹³C (Methyl) | ~20 | Singlet | - |

| ¹⁹F | -110 to -120 | Multiplet | - |

Note: The predicted values are based on empirical calculations and data from similar compounds and may vary from experimental values.

Analysis of Spin-Spin Coupling Mechanisms and Conformational Preferences

The spin-spin coupling constants observed in the NMR spectra provide valuable insights into the through-bond and through-space interactions between nuclei, which in turn can reveal information about the molecule's conformational preferences.

In this compound, the coupling between the fluorine atom and the aromatic protons (³J(H,F) and ⁴J(H,F)) and between the fluorine and the carbon atoms (nJ(C,F)) are of particular interest. The magnitude of these coupling constants is dependent on the dihedral angles between the coupled nuclei, as described by the Karplus relationship and its modifications for aromatic systems.

The rotation of the methyl group is generally considered to be relatively free at room temperature. However, the presence of bulky bromine atoms ortho to the methyl group could introduce some degree of steric hindrance, potentially influencing the preferred conformation of the methyl group. Long-range coupling between the methyl protons and the fluorine atom (⁵J(H,F)), if observed, would be transmitted through the π-electron system of the benzene (B151609) ring and would be sensitive to the conformational orientation of the methyl group.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule and is a powerful tool for functional group identification and structural analysis.

Vibrational Mode Assignments and Theoretical Correlations

The FT-IR and FT-Raman spectra of this compound are expected to exhibit a series of characteristic absorption bands corresponding to the various vibrational modes of the molecule. These can be assigned to specific functional groups and skeletal vibrations. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities, which aids in the assignment of the experimental spectra.

Expected Vibrational Modes for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C-H stretching (aromatic) | 3100 - 3000 | Medium to Weak | Medium to Strong |

| C-H stretching (methyl) | 3000 - 2850 | Medium | Medium |

| C=C stretching (aromatic) | 1600 - 1450 | Medium to Strong | Strong |

| C-H in-plane bending | 1300 - 1000 | Medium | Medium |

| C-F stretching | 1250 - 1100 | Strong | Weak |

| C-Br stretching | 700 - 500 | Strong | Strong |

| C-H out-of-plane bending | 900 - 675 | Strong | Weak |

Influence of Substituents on Molecular Vibrations

The positions and intensities of the vibrational bands in this compound are significantly influenced by the electronic and steric effects of the bromine, fluorine, and methyl substituents.

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of organic compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed.

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and definitive identification.

A potential GC method would involve a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The oven temperature would be programmed to start at a lower temperature and ramp up to ensure good separation from any isomers or impurities. An electron capture detector (ECD) would be highly sensitive to this halogenated compound, or a flame ionization detector (FID) could also be used.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative-scale separations. For this compound, a reversed-phase HPLC method would be appropriate.

A typical setup would use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good resolution. Detection can be performed using a UV detector, with the wavelength set to one of the absorption maxima of the compound in the UV-Vis spectrum.

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas chromatography (GC) is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound. libretexts.org It excels at separating complex mixtures into individual components, making it particularly valuable for distinguishing between closely related positional isomers that may arise during synthesis. vurup.sk The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column. libretexts.org

The high efficiency of modern capillary columns is crucial for resolving isomers of halogenated toluenes, a task that can be analytically challenging. chromforum.orgscielo.br The choice of stationary phase is critical; phases with different polarities can exploit subtle differences in the boiling points and dipole moments of the isomers to achieve separation. scielo.br For instance, the separation of fluorotoluene isomers has been attempted using wax-type columns, highlighting the need for optimized column chemistry and temperature programming. chromforum.org Temperature programming, where the column temperature is gradually increased during the analysis, is a standard method for analyzing mixtures with a range of boiling points, ensuring that both more and less volatile impurities are eluted and detected. libretexts.org

The purity of a this compound sample is determined by integrating the peak areas in the resulting chromatogram. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Isomer Separation of Halogenated Toluenes

| Parameter | Typical Value / Condition | Purpose |

| Column Type | High-Resolution Capillary Column (e.g., 30-60 m length, 0.25 mm I.D.) | Provides high separation efficiency required for resolving closely related isomers. vurup.sk |

| Stationary Phase | Mid-polarity (e.g., Phenyl Methylpolysiloxane) or specialty phase (e.g., modified calixarene) | Selectivity is key; the phase is chosen to maximize interaction differences between isomers. scielo.br |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. libretexts.org |

| Inlet Temperature | 250 °C (or higher, depending on analyte boiling point) | Ensures rapid and complete vaporization of the sample upon injection. sci-hub.se |

| Oven Program | Initial Temp: ~80-100 °C, Ramp: 5-10 °C/min, Final Temp: ~250-280 °C | Resolves components with different boiling points by separating low-boiling isomers at lower temperatures and eluting high-boiling ones as the temperature increases. libretexts.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID offers high sensitivity for organic compounds, while MS provides definitive identification. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of this compound. researchgate.net It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC. In contrast to GC, HPLC uses a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. researchgate.netbjbms.org

For qualitative analysis, the primary identifier is the retention time—the time it takes for the analyte to pass through the column from injection to detection. jasco-global.com By comparing the retention time of a peak in the sample chromatogram to that of a certified reference standard analyzed under identical conditions, the presence of this compound can be confirmed. jasco-global.com A common HPLC mode for this type of non-polar to semi-polar aromatic compound is Reversed-Phase (RP-HPLC), typically using a non-polar C18 stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile and water). researchgate.net

For quantitative analysis, HPLC offers high precision and accuracy. researchgate.net The concentration of the analyte is determined by measuring the area of its chromatographic peak and comparing it to a calibration curve. jasco-global.com This curve is generated by analyzing a series of standard solutions of known concentrations. The external standard method is common, though an internal standard method, where a known amount of a non-interfering compound is added to all samples and standards, can be used to correct for variations in injection volume. jasco-global.com Method validation according to established guidelines ensures the reliability of the quantitative results, assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 2: Typical Method Parameters for HPLC Analysis

| Parameter | Typical Value / Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Standard for separation of a wide range of organic molecules. researchgate.net |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile/Water mixture | The solvent composition is optimized to achieve good separation and reasonable analysis time. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the retention time of the analyte. researchgate.net |

| Detector | UV/Vis Detector (e.g., at 254 nm) | Aromatic compounds like this compound absorb UV light, allowing for sensitive detection. bjbms.org |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | Maintains consistent retention times and peak shapes. |

| Injection Volume | 10-20 µL | The volume of the sample introduced into the system. researchgate.net |

| Quantification | External Standard Method | A calibration curve (Peak Area vs. Concentration) is used to calculate the concentration in unknown samples. jasco-global.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a destructive analytical technique that provides critical information about a molecule's structure by measuring its molecular weight and observing its fragmentation patterns. semanticscholar.org When coupled with a separation technique like GC (GC-MS), it becomes a definitive tool for identifying unknown components in a mixture. nih.gov

For this compound (C₇H₅Br₂F), the mass spectrum will provide an unambiguous confirmation of its molecular weight. A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern caused by the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.69% and 49.31%, respectively). libretexts.org This results in a characteristic cluster of peaks for the molecular ion (M⁺˙):

An M peak (containing two ⁷⁹Br atoms).

An M+2 peak (containing one ⁷⁹Br and one ⁸¹Br atom), which is approximately twice the intensity of the M peak.

An M+4 peak (containing two ⁸¹Br atoms), which is approximately the same intensity as the M peak.

This 1:2:1 intensity ratio is a clear signature of a molecule containing two bromine atoms. semanticscholar.org

Electron Ionization (EI) is a common method used in GC-MS, where high-energy electrons bombard the molecule, causing it to ionize and break apart into smaller, charged fragments. The analysis of these fragmentation patterns provides a structural fingerprint of the molecule. For this compound, expected fragmentation pathways include the loss of a bromine atom, the loss of a methyl group (CH₃), or cleavage of the aromatic ring, leading to a series of fragment ions that help to piece together the original structure. researchgate.net The most stable cations and radicals tend to form the most abundant fragment peaks in the spectrum.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion / Fragment | Formula | Predicted m/z (mass/charge) | Significance |

| [M]⁺˙ | [C₇H₅⁷⁹Br₂F]⁺˙ | 266 | Molecular ion with two ⁷⁹Br isotopes. |

| [M+2]⁺˙ | [C₇H₅⁷⁹Br⁸¹BrF]⁺˙ | 268 | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope. The most abundant peak in the isotopic cluster. |

| [M+4]⁺˙ | [C₇H₅⁸¹Br₂F]⁺˙ | 270 | Molecular ion with two ⁸¹Br isotopes. |

| [M-Br]⁺ | [C₇H₅BrF]⁺ | 187 / 189 | Loss of one bromine atom. Results in an isotopic doublet with a 1:1 intensity ratio. |

| [M-CH₃]⁺ | [C₆H₂Br₂F]⁺ | 251 / 253 / 255 | Loss of the methyl group. |

| [C₆H₃F]⁺ | [C₆H₃F]⁺ | 94 | Fragment resulting from the loss of both bromine atoms and the methyl group. |

Derivatives and Functionalization of 2,5 Dibromo 4 Fluorotoluene

Synthesis of Complex Organic Compounds Utilizing 2,5-Dibromo-4-fluorotoluene as a Building Block

The presence of two bromine atoms allows this compound to act as a scaffold, enabling the sequential or simultaneous introduction of various substituents to build complex molecular frameworks.

Fluorinated biaryl motifs are of significant interest in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds between aryl halides and arylboronic acids, and it is well-suited for the synthesis of these structures. numberanalytics.com In this context, this compound can serve as the dihaloaromatic coupling partner.

Research on similar substrates, such as 2-bromo-4-fluorotoluene (B74383) and 2-bromo-5-fluorotoluene (B1266450), has demonstrated successful coupling with 4-fluorophenylboronic acid using a palladium catalyst. mdpi.com This suggests that this compound can undergo similar transformations. The reaction can be controlled to achieve either mono- or di-arylation. Selective mono-arylation has been demonstrated with the structurally related 2,5-dibromo-3-hexylthiophene (B54134), where reaction with one equivalent of an arylboronic acid under palladium catalysis yielded the 5-aryl-2-bromo-3-hexylthiophene derivatives. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, one of the bromine atoms on the this compound ring can be selectively replaced, leaving the second bromine available for subsequent transformations. A double Suzuki coupling can also be performed, using at least two equivalents of an arylboronic acid to produce a terphenyl system. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling for Biaryl Synthesis This table is illustrative, based on reactions with analogous compounds.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| This compound | Arylboronic Acid (1 eq.) | Pd(PPh₃)₄ / Base | Mono-arylated fluorotoluene | nih.gov |

| This compound | Arylboronic Acid (2.5 eq.) | Pd(PPh₃)₄ / Base | Di-arylated fluorotoluene | nih.gov |

| 2-Bromo-4-fluorotoluene | 4-Fluorophenylboronic Acid | G-COOH-Pd-10 | Difluorinated biphenyl | mdpi.com |

Organophosphorus compounds, particularly phosphine (B1218219) ligands, are crucial in transition-metal catalysis. frontiersin.org Halogenated aromatics are key precursors for the synthesis of these ligands. For instance, the related compound 2-Bromo-4-fluorotoluene is used as a precursor in the preparation of tris(5-fluoro-2-methylphenyl)phosphane (F-TOTP), a meta-fluoro analog with applications in organophosphorus chemistry. This synthesis typically involves the reaction of the aryl halide with a phosphine source, often via a lithiated or Grignard intermediate.

The two bromine atoms in this compound offer the potential to synthesize bidentate phosphine ligands or phosphorus-containing heterocycles. researchgate.net Reaction with a suitable phosphorus electrophile, such as dichlorophenylphosphine, after di-lithiation of the aromatic ring could lead to the formation of a dibenzophosphole ring system, a class of compounds with interesting electronic and coordinating properties.

The bromine atoms on this compound serve as versatile handles for constructing heterocyclic rings. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, can convert one or both C-Br bonds into C-N bonds. cmu.edursc.org These newly formed amino groups can then participate in subsequent intramolecular or intermolecular cyclization reactions to form a wide variety of nitrogen-containing heterocycles, such as imidazoles or pyrazoles. nih.gov For example, the palladium-catalyzed diamination of dibromobenzenes with acyclic polyamines has been used to generate complex polyazamacrocycles. pleiades.online

Alternatively, the bromine atoms can be transformed into other functional groups that facilitate heterocycle formation. For instance, conversion of the methyl group to a carbaldehyde, followed by reaction with malonic acid and an ammonia (B1221849) source in a Rodionov reaction, could yield a β-amino acid, a precursor for various heterocyclic systems. farmaciajournal.com

Introduction of Diverse Functional Groups onto the Aromatic Ring

Beyond using this compound as a foundational block, its aromatic core can be further decorated by transforming the existing substituents or by functionalizing the remaining C-H bond.

The synthesis of benzoic acid derivatives from toluene (B28343) precursors is a fundamental transformation. For this compound, two primary routes can be envisioned to synthesize the corresponding 2,5-dibromo-4-fluorobenzoic acid.

The first method involves the direct oxidation of the methyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline medium can convert the methyl group to a carboxylic acid. This method is robust and widely used for the oxidation of alkyl side chains on aromatic rings.

A second approach is through Grignard-based carboxylation. This involves the selective formation of a Grignard reagent at one of the bromine positions by reacting this compound with magnesium metal. The resulting organomagnesium species is a potent nucleophile that can attack carbon dioxide (often used in its solid form, dry ice) to form a magnesium carboxylate salt. masterorganicchemistry.comyoutube.com Subsequent acidification with an aqueous acid then yields the desired benzoic acid. pressbooks.pub This method has the advantage of being applicable to aromatic systems without an alkyl side chain.

Table 2: Methods for Carboxylation

| Method | Reagents | Intermediate | Ref. |

|---|---|---|---|

| Oxidation | KMnO₄ / H₂SO₄ | - |

The this compound molecule possesses multiple distinct reactive sites, allowing for the exploration of various substitution patterns. The two bromine atoms are not equivalent; the C2-Br is ortho to the electron-donating methyl group, while the C5-Br is meta to it. This electronic difference can be exploited for site-selective reactions. For example, in palladium-catalyzed cross-coupling reactions, one bromine may exhibit higher reactivity than the other, enabling selective mono-functionalization, as has been observed in related dibromo-heterocycles. nih.gov

Furthermore, the bromine atoms are the primary sites for metal-halogen exchange to form organolithium or Grignard reagents, which can then be reacted with a variety of electrophiles. The fluorine atom is generally unreactive towards palladium-catalyzed coupling but can activate the adjacent C-H and C-Br bonds and could potentially be displaced by a strong nucleophile under specific nucleophilic aromatic substitution (SNAr) conditions. The methyl group can be halogenated at the benzylic position using reagents like N-bromosuccinimide (NBS) to introduce another point of reactivity, or it can be oxidized to an aldehyde or carboxylic acid as previously discussed. The single unsubstituted aromatic hydrogen at C6 is the least reactive site but could potentially undergo functionalization through directed ortho-metalation or under harsh electrophilic aromatic substitution conditions. This array of reactive sites makes this compound a rich platform for creating a diverse library of polysubstituted fluorinated aromatic compounds.

Side-Chain Modifications of the Toluene Moiety

The methyl group of this compound offers a site for various chemical transformations, allowing for the introduction of diverse functional groups. These side-chain modifications expand the synthetic utility of the core aromatic structure, enabling the creation of more complex derivatives.

Alpha-Halogenation and Benzylic Functionalization

A primary strategy for functionalizing the methyl group of this compound is through alpha-halogenation, which activates the benzylic position for subsequent reactions. This process typically involves a free-radical substitution mechanism.

Alpha-Halogenation

The most common method for alpha-halogenation of toluene derivatives is benzylic bromination, often accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. This specific type of reaction is known as the Wohl-Ziegler bromination. The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄). The selectivity for substitution at the benzylic position over the aromatic ring is a key feature of this reaction. masterorganicchemistry.com

The reaction proceeds via a free-radical chain mechanism. The initiator generates a small number of radicals that abstract a hydrogen atom from the methyl group of this compound. This creates a stabilized benzylic radical. The benzylic radical then reacts with NBS to form the alpha-halogenated product, 2,5-dibromo-4-fluorobenzyl bromide, and a succinimidyl radical, which continues the chain reaction.

Benzylic Functionalization

The resulting product, 2,5-dibromo-4-fluorobenzyl bromide, is a highly valuable synthetic intermediate. The bromine atom at the benzylic position is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the side-chain.

For example, the benzylic bromide can react with:

Hydroxides or alkoxides to form benzylic alcohols or ethers.

Cyanide salts to produce phenylacetonitriles, which are precursors to phenylacetic acids.

Amines to yield substituted benzylamines.

Thiolates to form thioethers.

This versatility makes alpha-halogenation a crucial first step in many synthetic pathways that aim to elaborate the structure of this compound by modifying its methyl substituent.

Table 1: Representative Reaction Data for Alpha-Bromination

This table outlines a typical laboratory setup for the alpha-bromination of this compound.

| Parameter | Details |

| Starting Material | This compound |

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Conditions | Reflux or irradiation with light |

| Product | 2,5-dibromo-4-fluorobenzyl bromide |

| Reaction Type | Free-Radical Halogenation (Wohl-Ziegler Reaction) |

Advanced Research Applications of 2,5 Dibromo 4 Fluorotoluene and Its Derivatives

Medicinal Chemistry and Pharmaceutical Research Applications

In the pharmaceutical sector, fluorinated and brominated aromatic compounds are integral to modern drug discovery. The presence of these halogens can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,5-Dibromo-4-fluorotoluene serves as a key starting material or intermediate in the synthesis of new therapeutic agents. buyersguidechem.com

Role as Synthetic Intermediates for Active Pharmaceutical Ingredients (APIs)

Active Pharmaceutical Ingredients (APIs) are the core components of medicinal drugs, responsible for their therapeutic effects. The synthesis of these often complex molecules relies on a steady supply of versatile chemical intermediates. pharmanoble.com this compound and its derivatives are recognized as important precursors in the multi-step synthesis of various APIs. innospk.com

A significant example involves the synthesis of potent and selective activators of Sirtuin 6 (SIRT6), a protein deacetylase that acts as a tumor suppressor and is implicated in aging and metabolic diseases. ossila.comaginganddisease.orgexplorationpub.com The derivative, 5-Bromo-4-fluoro-2-methylaniline, is a crucial intermediate in the production of the MDL class of SIRT6 activators, such as MDL-800 and MDL-811. ossila.com These compounds have been shown to enhance the deacetylase activity of SIRT6, leading to a reduction in histone levels in human hepatocellular carcinoma cells, highlighting a potential pathway for cancer therapy. ossila.com

| Intermediate | Associated API Class | Therapeutic Target |

| 5-Bromo-4-fluoro-2-methylaniline | MDL Compounds (e.g., MDL-800, MDL-801) | Sirtuin 6 (SIRT6) |

| 4-Bromo-2-fluorotoluene (isomer) | Analgesics, Anti-inflammatory drugs | Various |

Design and Synthesis of Drug Candidates with Modified Pharmacological Profiles

The process of drug design often involves creating a library of related compounds to optimize biological activity and pharmacokinetic properties. The structure of this compound offers multiple reaction sites for chemists to systematically modify a parent molecule, thereby fine-tuning its pharmacological profile.

The development of the aforementioned SIRT6 activators is a prime example of rational drug design. thno.org By utilizing precursors like 5-Bromo-4-fluoro-2-methylaniline, researchers have synthesized molecules that bind to a specific allosteric site on the SIRT6 enzyme, effectively activating it. ossila.comexplorationpub.com This targeted activation represents a significant modification of the pharmacological profile, turning a simple chemical building block into a highly specific biological modulator. thno.orguni-bayreuth.de

Further illustrating this principle, studies on other brominated compounds have shown how subtle chemical changes can dramatically alter biological effects. For instance, research on derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one demonstrated that the addition of different silyl (B83357) groups could precisely control the compound's anticancer potency and its selectivity towards various cancer cell lines. mdpi.com This concept of using halogenated cores to create derivatives with tailored activities is central to the use of this compound in medicinal chemistry.

Studies on Compounds Exhibiting Targeted Biological Activities (e.g., Anticancer Properties)

Derivatives of this compound are actively being investigated for their potential as targeted therapies, particularly in oncology. The ability to synthesize novel heterocyclic systems from this precursor has led to the discovery of compounds with significant antiproliferative effects.

As mentioned, the synthesis of SIRT6 activators from a derivative of this compound provides a direct link to anticancer research, as SIRT6 is a recognized tumor suppressor. ossila.comaginganddisease.org In a related study, the isomeric compound 2,6-Dibromo-4-fluorotoluene demonstrated cytotoxic effects against human breast cancer cell lines (MCF-7), causing a dose-dependent increase in apoptosis markers.

The versatility of this structural motif is further shown in the synthesis of other classes of anticancer agents. For example, various thiazolo[4,5-d]pyrimidine (B1250722) and thiazolidinone derivatives, which can be synthesized using substituted aromatic amines, have shown potent, dose-dependent antiproliferative activity against human leukemia and other cancer cell lines. nih.govnih.gov One study identified 7-Chloro-3-phenyl-5-(trifluoromethyl) buyersguidechem.comthiazolo[4,5-d]pyrimidine-2(3H)-thione as a particularly active compound against a panel of 60 different human cancer cell lines. nih.gov

Table of Research Findings on Anticancer Activity of Related Compounds

| Compound Class/Derivative | Cancer Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| SIRT6 Activators (from derivative) | Human Hepatocellular Carcinoma | Decreased histone levels | ossila.com |

| 2,6-Dibromo-4-fluorotoluene (isomer) | Human Breast Cancer (MCF-7) | Dose-dependent apoptosis | |

| Thiazolidinone Derivatives | Human Leukemia | Moderate to strong antiproliferative activity | nih.gov |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375, C32, DU145, MCF-7/WT | Antiproliferative activity | nih.gov |

Precursors for Radiographic Imaging Agents

Radiographic contrast agents and radiotracers for Positron Emission Tomography (PET) are essential tools in modern medical diagnostics. msdmanuals.com Halogenated organic compounds are fundamental precursors for these agents due to the properties of isotopes of iodine, bromine, and fluorine.

While direct synthesis of an imaging agent from this compound is not prominently documented, its structural features make it a highly suitable precursor. The bromine atoms can serve as leaving groups for nucleophilic radiofluorination reactions to introduce the PET isotope Fluorine-18 (¹⁸F). nih.gov For instance, the synthesis of ¹⁸F-FAHA, a substrate for histone deacetylase (HDAC), was achieved by nucleophilic substitution of a bromine atom on the precursor molecule. nih.gov

Alternatively, the dibromo-fluorotoluene structure can be converted into other reactive intermediates for radiolabeling. A common strategy involves converting an aryl bromide to an aryl boronic ester. This precursor can then undergo copper-catalyzed [¹⁸F]fluorodeboronylation to install the ¹⁸F label, a method used to synthesize probes like L-5-[¹⁸F]fluorotryptophan for imaging tumor metabolism. nih.gov The presence of two bromine atoms on this compound offers flexibility for developing synthetic routes to novel imaging agents for both PET and CT imaging. nih.gov

Agrochemical Science and Crop Protection

In agriculture, chemical intermediates are vital for producing crop protection agents that are both effective and selective. echemi.com The unique electronic properties conferred by fluorine and bromine atoms make halogenated toluenes, including this compound, valuable starting points for the synthesis of modern pesticides.

Synthesis of Herbicides, Insecticides, and Fungicides

The development of novel herbicides, insecticides, and fungicides often involves the incorporation of substituted aromatic rings to control the molecule's mode of action, environmental persistence, and selectivity. The structure of this compound is well-suited for creating such agrochemicals. innospk.com

Its utility is highlighted by patents from agrochemical companies and by the synthesis of related compounds. For example, a patent by Shenyang Sinochem Agrochemicals describes the preparation of 4-halogenated-3-fluorotoluene, mentioning the related isomer 2,4-dibromo-5-fluorotoluene as part of the process, indicating its relevance to the industry. google.com Furthermore, related isomers like 2,5-Dibromo-6-fluorotoluene are explicitly mentioned as building blocks for creating new herbicides and fungicides. echemi.com The analogous compound 4-fluorotoluene (B1294773) is used as a raw material for insecticides. xinchem.com

The synthesis of agrochemical precursors often involves reactions such as amination, where the bromine atom is displaced. This allows for the attachment of various nitrogen-containing heterocycles, which are common moieties in active agrochemical ingredients. The balanced halogenation in these types of molecules is key to enabling selective functionalization and achieving the desired biological activity.

Elucidation of Fluorine's Influence on Agrochemical Efficacy and Stability